![molecular formula C15H16ClN3OS B2739968 (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone CAS No. 897471-74-8](/img/structure/B2739968.png)
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized in satisfactory yield . The synthesis involved refluxing a mixture of the starting material, KOH, and carbon disulfide in ethanol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of the starting material with KOH and carbon disulfide under reflux conditions .Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone: derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities . These compounds inhibit cyclooxygenase-2 (COX-2), which mediates inflammation and pain. By selectively targeting COX-2, they offer potential therapeutic benefits without causing significant gastrointestinal irritation.
Antimicrobial Activity
Thiazole derivatives, including those containing the benzo[d]thiazole moiety, exhibit antimicrobial properties . While specific studies on this compound are limited, exploring its antibacterial and antifungal effects could be valuable.
Quorum Sensing Inhibition
Recent research focuses on discovering novel compounds that inhibit quorum sensing without being antibiotics. The library of benzo[d]thiazole/quinoline-2-thiol derivatives, including our compound, was designed and evaluated for quorum sensing inhibition . Quorum sensing plays a crucial role in bacterial communication and virulence, making this an exciting area of study.
Antitumor and Cytotoxic Activity
A related compound, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide, demonstrated potent cytotoxic effects on prostate cancer cells . Investigating the cytotoxic potential of our compound could reveal its antitumor activity.
Future Directions
The future directions for research on this compound could involve further pharmacological evaluation of its potential anti-inflammatory and analgesic activities, as well as its ulcerogenic and lipid peroxidation activities . Further development of the compound could also be guided by molecular docking studies .
Mechanism of Action
Target of Action
Structurally similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been reported to exhibit a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity . These compounds act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
For instance, 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives have been found to act as dopamine and serotonin antagonists , implying that they may bind to dopamine and serotonin receptors, inhibiting their activity.
Biochemical Pathways
Related compounds have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is mediated chiefly through the cyclo-oxygenase (COX) pathway .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Related compounds have been found to exhibit antibacterial activity . One of the compounds showed good activity against Bacillus subtilis and Staphylococcus aureus with MIC 500 µg/mL .
properties
IUPAC Name |
[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c16-11-3-4-12-13(9-11)21-15(17-12)19-7-5-18(6-8-19)14(20)10-1-2-10/h3-4,9-10H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTRNULREPARDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone |
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